Methyl N-formylanthranilate

Description

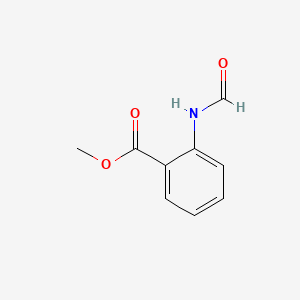

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNPZFOYXWWMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068294 | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid Fruity grape type aroma | |

| Record name | Methyl N-formylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl N-formylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41270-80-8 | |

| Record name | Methyl N-formylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-formylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041270808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(formylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-FORMYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM71YC88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl n-formylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl N-formylanthranilate chemical structure and properties

This guide provides a comprehensive technical overview of Methyl N-formylanthranilate, a significant aroma chemical. Tailored for researchers, scientists, and professionals in drug development and fine chemicals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, analytical methodologies, and applications, grounding all claims in authoritative data.

Core Chemical Identity

This compound, systematically known as Methyl 2-formamidobenzoate, is an organic compound classified as an amidobenzoic acid.[1] It is a derivative of methyl anthranilate, a common fragrance and flavor ingredient. The introduction of a formyl group to the nitrogen atom significantly modulates its chemical and sensory characteristics.

Key Identifiers:

-

Chemical Name: this compound[1]

-

Synonyms: Methyl 2-formamidobenzoate, Methyl o-formamidobenzoate, N-Formylanthranilic acid methyl ester[1][2]

-

CAS Number: 41270-80-8[1]

Below is a diagram illustrating the logical relationship of its core identifiers.

Caption: Core Identifiers of this compound.

Physicochemical and Organoleptic Properties

This compound is a yellowish solid at room temperature, characterized by a distinct fruity, grape-like aroma.[1][2] Its physical and chemical properties are crucial for its application in various formulations.

| Property | Value | Source(s) |

| Appearance | Yellowish solid | [1] |

| Odor | Fruity, grape-like | [2] |

| Melting Point | 52-53.5 °C | [1][5] |

| Boiling Point | 367.8 °C at 760 mmHg | [1] |

| Density | 1.243 g/cm³ | [1][5] |

| Flash Point | 176.3 °C | [1] |

| Water Solubility | Slightly soluble | [1][5] |

| Solubility | Soluble in ethanol | [1] |

| Refractive Index | 1.578 | [1] |

Synthesis Protocol: Formylation of Methyl Anthranilate

The synthesis of this compound is most commonly achieved through the formylation of methyl anthranilate. This process involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group. A well-established method utilizes formic acid as the formylating agent, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Reaction Principle: The lone pair of electrons on the nitrogen atom of methyl anthranilate acts as a nucleophile, attacking the carbonyl carbon of formic acid. A subsequent dehydration step yields the N-formylated product.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl anthranilate in a suitable solvent such as toluene.

-

Addition of Formylating Agent: Add an equimolar amount of formic acid to the solution. For enhanced reactivity, a slight excess of formic acid can be used.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine solution.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthesis Workflow of this compound.

Analytical Characterization

To ensure the purity and confirm the identity of synthesized this compound, a combination of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for assessing the purity of the compound. While specific methods for this compound are not abundant in public literature, methods for the structurally similar methyl anthranilate can be adapted.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water, coupled with UV detection, would be a suitable starting point.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for both identification and quantification. The mass spectrum will show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern will be characteristic of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton, with specific chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl, the amide carbonyl, and the N-H bond.

The following diagram outlines a typical analytical workflow for quality control.

Caption: Analytical Workflow for Quality Control.

Applications and Industrial Relevance

This compound is primarily utilized in the flavor and fragrance industries.[1][2]

-

Fragrance Industry: Its fruity and grape-like notes make it a valuable component in perfumes, colognes, and scented personal care products, where it can enhance floral and fruity accords.[2]

-

Flavor Industry: It is used in low concentrations to impart grape and berry nuances to a variety of food and beverage products.[2]

-

Chemical Intermediate: It can also serve as an intermediate in the synthesis of other aroma chemicals and potentially in the development of pharmaceutical compounds.[2]

Safety and Regulatory Information

While generally considered to have low toxicity, proper handling procedures should always be followed.[2] This includes using personal protective equipment such as gloves and goggles, and working in a well-ventilated area to avoid inhalation of dust or vapors.[2] It is important to note that the structurally related compound, Methyl N-methylanthranilate, has been subject to regulatory review regarding its phototoxic potential and nitrosamine formation.[7][8][9] Therefore, it is prudent to consider these aspects in the safety assessment of this compound, especially in applications involving exposure to UV light.

Conclusion

This compound is a versatile aroma chemical with a well-defined chemical profile and established applications. A thorough understanding of its synthesis, analytical characterization, and safety considerations is paramount for its effective and responsible use in research and commercial applications. The methodologies and data presented in this guide provide a solid foundation for professionals working with this compound.

References

- 1. echemi.com [echemi.com]

- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. cosmeticscare.eu [cosmeticscare.eu]

An In-depth Technical Guide to Methyl N-formylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl N-formylanthranilate, including its chemical identity, synthesis, analytical characterization, and safety considerations. Designed for professionals in research and development, this document synthesizes critical data to support experimental design and application.

Core Chemical Identity

-

IUPAC Name: methyl 2-formamidobenzoate[1]

-

Synonyms: this compound, Methyl 2-formylaminobenzoate, 2-formamidobenzoic acid methyl ester, Benzoic acid, 2-(formylamino)-, methyl ester[4][5]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | [3][4] |

| Molecular Weight | 179.17 g/mol | [4] |

| Appearance | Pale yellow solid (estimated) | |

| Melting Point | 52-53.5 °C | [3] |

| Boiling Point | 367.8 °C at 760 mmHg | [3] |

| Density | 1.243 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol | [3] |

Synthesis of this compound: A Methodological Approach

The primary route to this compound is the N-formylation of methyl anthranilate. This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the amino group. While specific, detailed protocols for this exact transformation are not extensively published in peer-reviewed literature, a robust procedure can be derived from established organic synthesis methodologies.

A common and effective method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. An alternative approach involves the use of a mixed anhydride of formic acid and acetic anhydride.

Below is a proposed, self-validating experimental protocol based on established chemical principles.

Experimental Protocol: N-formylation of Methyl Anthranilate

Objective: To synthesize this compound from methyl anthranilate.

Materials:

-

Methyl anthranilate

-

Formic acid (≥95%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or a similar setup for azeotropic removal of water

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl anthranilate in a suitable solvent such as toluene.

-

Addition of Reagent: Add an excess of formic acid to the solution.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, methyl anthranilate.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining formic acid. This should be done carefully due to potential gas evolution.

-

Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, which is crucial for driving the reaction to completion by removing the water byproduct.

-

Excess Formic Acid: Using an excess of formic acid ensures that the reaction proceeds to completion and helps to fully convert the methyl anthranilate.

-

Sodium Bicarbonate Wash: This step is essential to remove the excess formic acid, which could otherwise interfere with subsequent steps or contaminate the final product.

Caption: Synthesis workflow for this compound.

Applications and Relevance in Research and Development

Currently, the primary documented applications of this compound are in the flavor and fragrance industries, where it is used to impart fruity and grape-like aromas.[2]

While there is a notable absence of direct applications in drug development in the current body of literature, the molecular structure of this compound suggests its potential as a valuable intermediate in organic synthesis. The anthranilate scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules. The formyl group can serve as a protecting group for the amine or as a synthetic handle for further chemical transformations.

Potential as a Pharmaceutical Intermediate:

The N-formyl group can be readily hydrolyzed to regenerate the free amine, making it a useful protecting group in multi-step syntheses. Furthermore, the formyl group can participate in various chemical reactions to build more complex molecular architectures. Researchers in drug discovery could potentially utilize this compound as a starting material for the synthesis of novel heterocyclic compounds or other complex molecules with potential therapeutic applications.

Analytical Characterization

Accurate analytical characterization is paramount for ensuring the purity and identity of any chemical compound used in research.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| Mass Spectrometry (GC-MS) | A mass spectrum is available, providing fragmentation patterns for structural elucidation. | [5] |

| ¹³C NMR | A ¹³C NMR spectrum is available, showing the chemical shifts of the carbon atoms in the molecule. | [6] |

| ¹H NMR | Detailed ¹H NMR data is not readily available in public databases. | |

| Infrared (IR) Spectroscopy | A full IR spectrum is not readily available in public databases. |

Expected Spectroscopic Features:

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons, the methyl ester protons, the N-H proton, and the formyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, the C=O stretch of the ester, the C=O stretch of the amide (formyl group), and aromatic C-H and C=C stretches.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to safety and handling is imperative, treating the compound with the precautions required for related and potentially more hazardous materials. The following guidance is based on data for the closely related compounds methyl anthranilate and methyl N-methylanthranilate.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7]

Potential Hazards (based on related compounds):

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[7]

-

Ingestion: May be harmful if swallowed.[7]

First Aid Measures (based on related compounds):

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If Swallowed: Call a poison center or doctor if you feel unwell.[7]

Storage:

-

Keep in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guide. It is essential to perform a thorough risk assessment before handling this compound and to consult a comprehensive and specific Safety Data Sheet if one becomes available.

Conclusion

This compound is a well-defined chemical entity with established applications in the flavor and fragrance industry. While its direct role in drug development is not yet documented, its chemical structure suggests potential as a versatile intermediate for organic synthesis. This guide provides a foundational understanding of its properties, a plausible synthesis protocol, and essential safety considerations to aid researchers in their work with this compound. Further investigation into its reactivity and potential applications in medicinal chemistry is warranted.

References

- 1. Benzoic acid, 2-(formylamino)-, methyl ester [webbook.nist.gov]

- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data of Methyl N-formylanthranilate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl N-formylanthranilate

Authored by: A Senior Application Scientist

Introduction: The Structural Imperative of this compound

This compound (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate, is an aromatic compound of significant interest in the fields of flavor, fragrance, and pharmaceutical intermediate synthesis.[1][2] Its molecular structure, comprising a methyl ester and an N-formyl group on an anthranilate framework, dictates its chemical reactivity, organoleptic properties, and utility as a building block. The unambiguous confirmation of this structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are used in concert to create a complete atomic map.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for this analysis. It is chemically inert, possesses excellent solvating power for aromatic esters and amides, and its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon signals (~77.2 ppm) are well-documented and typically do not interfere with key analyte resonances.[3]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound solid.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) directly within a 5 mm NMR tube. To ensure homogeneity, cap the tube and gently invert it several times or use a vortex mixer.

-

Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, a small amount of tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

-

Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aromatic protons. Standard acquisition parameters for both ¹H and ¹³C (including DEPT-135 for carbon type differentiation) are typically employed.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The presence of two distinct functional groups—the formamide and the methyl ester—on the aromatic ring leads to a characteristic set of signals. Due to restricted rotation around the amide C-N bond, formamides can exist as cis and trans rotamers, which may result in two distinct sets of signals for the formyl and NH protons.

// Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!"]; H_N [label="H", pos="2.08,1.8!"]; C_formyl [label="C", pos="3.12,0.6!"]; H_formyl [label="H", pos="3.12,0!"]; O_formyl [label="O", pos="4.16,1!"]; C_ester [label="C", pos="-2.08,1.2!"]; O_ester1 [label="O", pos="-2.08,1.8!"]; O_ester2 [label="O", pos="-3.12,0.6!"]; C_methyl [label="CH₃", pos="-4.16,1!"]; H3 [label="H", pos="-1.87,-1.0!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="1.87,-1.0!"]; H6 [label="H", pos="1.87,1.0!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C6; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_methyl; C1 -- N7; N7 -- H_N; N7 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double];

// C-H bonds for aromatic protons C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

// Labels for protons label_H3 [label="H-c", pos="-2.2,-1.2!", fontcolor="#EA4335"]; label_H4 [label="H-d", pos="0,-2.4!", fontcolor="#34A853"]; label_H5 [label="H-e", pos="2.2,-1.2!", fontcolor="#FBBC05"]; label_H6 [label="H-f", pos="2.2,1.2!", fontcolor="#4285F4"]; label_H_N [label="H-b", pos="2.4,2.0!", fontcolor="#EA4335"]; label_H_formyl [label="H-a", pos="3.4,-0.2!", fontcolor="#34A853"]; label_C_methyl [label="H-g", pos="-4.4,1.4!", fontcolor="#FBBC05"]; } enddot Caption: Structure of this compound with proton labeling.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Label | Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | Formyl (-CHO) | 8.4 - 8.7 | Singlet (s) | 1H |

| H-b | Amide (N-H) | 8.8 - 9.5 | Broad Singlet (br s) | 1H |

| H-f | Aromatic (C6-H) | 8.1 - 8.3 | Doublet (d) | 1H |

| H-c | Aromatic (C3-H) | 7.9 - 8.1 | Doublet (d) | 1H |

| H-e | Aromatic (C5-H) | 7.5 - 7.7 | Triplet (t) | 1H |

| H-d | Aromatic (C4-H) | 7.1 - 7.3 | Triplet (t) | 1H |

| H-g | Methyl Ester (-OCH₃) | 3.9 - 4.0 | Singlet (s) | 3H |

-

Formyl and Amide Protons (H-a, H-b): The deshielding effect of the adjacent carbonyl group and nitrogen atom causes the formyl and amide protons to appear far downfield. The amide proton signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

Aromatic Protons (H-c, d, e, f): The four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet system. H-f, being ortho to the electron-withdrawing ester group, is expected to be the most downfield of the aromatic signals. H-c, ortho to the formamido group, will also be significantly downfield. The remaining protons, H-d and H-e, will appear further upfield, with splitting patterns consistent with an ABCD spin system (approximating to doublets and triplets).

-

Methyl Protons (H-g): The three equivalent protons of the methyl ester group will appear as a sharp singlet, deshielded by the adjacent oxygen atom. Its chemical shift is highly characteristic of methyl esters.[4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Expected δ (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 168 - 170 |

| Amide Carbonyl (C=O) | 160 - 163 |

| Aromatic (C2) | 138 - 140 |

| Aromatic (C4) | 134 - 136 |

| Aromatic (C6) | 131 - 133 |

| Aromatic (C5) | 123 - 125 |

| Aromatic (C3) | 121 - 123 |

| Aromatic (C1) | 118 - 120 |

| Methyl Ester (-OCH₃) | 52 - 53 |

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ester carbonyl carbon is typically found further downfield than the amide carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons directly attached to the substituents (C1 and C2) are quaternary and will have lower intensity. Their precise shifts are influenced by the electronic effects of the attached groups. The protonated carbons (C3-C6) will appear as more intense signals in the range of 120-136 ppm.

-

Methyl Carbon: The methyl carbon of the ester group will appear as a single, intense signal in the upfield region, typically around 52-53 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

Rationale for Technique Selection: ATR is a modern, preferred method for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method.[5] It provides high-quality, reproducible spectra by pressing the sample directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).

Step-by-Step Methodology:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

-

Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance spectrum.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and characteristic bands from the N-H and aromatic moieties.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3350 | N-H Stretch | Secondary Amide | Medium |

| 3030 - 3100 | C-H Stretch | Aromatic | Medium-Weak |

| ~1720 | C=O Stretch | Aromatic Ester | Strong |

| ~1685 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Medium |

| 1510 - 1540 | N-H Bend (Amide II) | Secondary Amide | Strong |

| 1250 - 1310 | Asymmetric C-C-O Stretch | Aromatic Ester | Strong |

| 1100 - 1130 | Symmetric O-C-C Stretch | Aromatic Ester | Strong |

| 750 - 770 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic | Strong |

-

N-H and C=O Regions: The presence of a medium-intensity band around 3300 cm⁻¹ is a clear indicator of the N-H bond in the secondary amide.[6] The most prominent features are the two strong carbonyl absorptions. The ester C=O stretch is expected at a higher frequency (~1720 cm⁻¹) than the amide I band (~1685 cm⁻¹). This difference arises from the resonance effect in the amide group, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency.[7][8]

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a wealth of structural information. The strong "Amide II" band, a mix of N-H bending and C-N stretching, is highly characteristic. Furthermore, the two strong C-O stretching bands of the aromatic ester group are expected around 1280 cm⁻¹ and 1110 cm⁻¹.[7] Finally, a strong band in the 750-770 cm⁻¹ range confirms the ortho (1,2) substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Rationale for Technique Selection: EI is a classic, robust ionization technique that imparts significant energy to the analyte, inducing extensive and reproducible fragmentation. This fragmentation is highly valuable for structural elucidation by piecing together the molecular puzzle.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure solid, the direct probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).

-

Fragmentation: The molecular ion is energetically unstable and rapidly undergoes fragmentation, breaking down into a series of smaller, stable cations and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The resulting plot of ion abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation

The mass spectrum will provide the molecular weight and a fragmentation fingerprint. The molecular formula C₉H₉NO₃ gives an exact mass of 179.058 g/mol .[5][10]

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 179 | Molecular Ion [M]•⁺ | [C₉H₉NO₃]•⁺ | Confirms molecular weight. |

| 150 | [M - CHO]⁺ | [C₈H₈NO₂]⁺ | Loss of the formyl radical. |

| 148 | [M - OCH₃]⁺ | [C₈H₆NO₂]⁺ | Alpha-cleavage, loss of methoxy radical from ester. |

| 120 | [M - CO₂CH₃]⁺ | [C₇H₆NO]⁺ | Loss of the carbomethoxy radical. |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | From m/z 120, loss of CO. |

Proposed Fragmentation Pathway: The fragmentation of this compound is logically predicted to follow pathways characteristic of both aromatic amides and methyl esters.

-

Molecular Ion (m/z 179): The appearance of a strong peak at m/z 179 confirms the molecular weight of the compound.

-

Loss of Formyl Radical (m/z 150): A common pathway for N-formyl compounds is the cleavage of the C-N bond, leading to the loss of a formyl radical (•CHO, 29 Da).[11] This would result in an ion at m/z 150, corresponding to the methyl anthranilate cation.

-

Loss of Methoxy Radical (m/z 148): Esters frequently undergo alpha-cleavage with the loss of the alkoxy group.[12] Loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion would produce a fragment at m/z 148.

-

Loss of Carbomethoxy Radical (m/z 120): Cleavage of the bond between the aromatic ring and the ester group results in the loss of the carbomethoxy radical (•CO₂CH₃, 59 Da), yielding an N-formylanilinyl cation at m/z 120. Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a classic fragmentation pathway for acylium ions, producing a fragment at m/z 92.[12]

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in combination. ¹H and ¹³C NMR spectroscopy provide a definitive map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of the aromatic, amide, and ester moieties. IR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, clearly distinguishing between the ester and amide carbonyls. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern that is entirely consistent with the proposed structure. Together, these techniques provide an undeniable and comprehensive spectroscopic signature, ensuring the identity and purity of this compound for researchers and drug development professionals.

References

- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. This compound [webbook.nist.gov]

- 6. Formamide, N-phenyl- [webbook.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. Formamide, N-phenyl- [webbook.nist.gov]

- 12. Methyl anthranilate [webbook.nist.gov]

Synthesis of Methyl N-formylanthranilate from anthranilic acid

An In-Depth Technical Guide to the Synthesis of Methyl N-formylanthranilate from Anthranilic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed procedural account of the synthesis of this compound, a compound of interest in the flavor and fragrance industries.[1][2] The synthesis commences with anthranilic acid and proceeds through a two-step sequence involving N-formylation followed by esterification. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth mechanistic insights, a robust experimental protocol, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.

Introduction and Strategic Overview

This compound (C₉H₉NO₃) is an aromatic compound valued for its characteristic fruity, grape-like organoleptic properties.[2] Its synthesis from the readily available precursor, anthranilic acid, is a common objective in organic synthesis laboratories. The transformation requires two key modifications to the anthranilic acid molecule: formylation of the primary amine and esterification of the carboxylic acid.

The strategic approach detailed in this guide prioritizes a logical two-step pathway that maximizes yield and purity by first protecting the reactive amino group via formylation, which then allows for a clean, acid-catalyzed esterification of the carboxylic acid. This sequence mitigates potential side reactions that could occur if the esterification were attempted first.

Mechanistic Rationale and Pathway Selection

The chosen synthetic route involves two distinct, high-yielding reactions:

-

N-Formylation: The introduction of a formyl group (-CHO) onto the nitrogen atom of anthranilic acid.[3] This is efficiently achieved using acetic formic anhydride (AFA) as the formylating agent.

-

Esterification: The conversion of the carboxylic acid group of the N-formylated intermediate into a methyl ester using methanol under acidic catalysis (Fischer-Speier esterification).

This pathway is selected for its reliability, use of accessible reagents, and straightforward purification procedures.

The Formylating Agent: Acetic Formic Anhydride (AFA)

Formylation is a crucial transformation in organic synthesis.[3] While pure formic anhydride is a potent formylating agent, it is thermally unstable and not commercially available.[3] A superior alternative is the mixed anhydride, acetic formic anhydride (AFA).[3][4] AFA is readily prepared in situ by reacting formic acid with acetic anhydride.[3][5] It offers excellent reactivity and selectivity. The formyl group's carbonyl carbon is more electrophilic and less sterically hindered than the acetyl group's, ensuring the preferential transfer of the formyl moiety to the nucleophilic amine.[3]

Detailed Experimental Protocols

Part I: Synthesis of N-Formylanthranilic Acid

This procedure details the N-formylation of anthranilic acid using in situ generated acetic formic anhydride.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 10.0 g | 0.073 mol |

| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 25.2 mL (~30.8 g) | 0.67 mol (~9 eq) |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 20.5 mL (~22.2 g) | 0.217 mol (~3 eq) |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Protocol:

-

Preparation of Acetic Formic Anhydride (AFA): In a 250 mL flask equipped with a magnetic stirrer, cool 25.2 mL of formic acid in an ice-water bath. While maintaining the temperature below 10 °C, slowly add 20.5 mL of acetic anhydride dropwise. The reaction is exothermic. After the addition is complete, stir the mixture in the ice bath for 30 minutes to ensure the complete formation of AFA.[3]

-

Causality Explanation: In situ generation at low temperatures is critical because AFA is thermally unstable and can decompose.[4] The excess formic acid ensures the reaction goes to completion.

-

-

N-Formylation Reaction: To a separate 500 mL beaker containing 10.0 g of anthranilic acid, slowly add the freshly prepared, cold AFA solution with vigorous stirring. The anthranilic acid will gradually dissolve as it reacts.

-

Reaction Quenching and Product Precipitation: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Then, slowly pour the mixture into 200 mL of ice-cold water with stirring. A white precipitate of N-formylanthranilic acid should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual acids. To further purify, the crude product can be recrystallized from hot water or an ethanol-water mixture. Dry the purified crystals under vacuum.

Part II: Synthesis of this compound

This procedure details the Fischer esterification of N-formylanthranilic acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| N-Formylanthranilic Acid | C₈H₇NO₃ | 165.15 | 10.0 g | 0.0605 mol |

| Methanol | CH₄O | 32.04 | 150 mL | - (Solvent/Reagent) |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | - (Catalyst) |

| Saturated Sodium Bicarbonate Sol. | NaHCO₃ | 84.01 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of dry N-formylanthranilic acid in 150 mL of methanol. Add a magnetic stir bar.

-

Acid Catalysis: Carefully add 2 mL of concentrated sulfuric acid to the suspension. Equip the flask with a reflux condenser.

-

Causality Explanation: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Esterification Reaction: Heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds. Monitor the reaction for completion (typically 4-6 hours) using Thin Layer Chromatography (TLC).

-

Self-Validating System: Using a large excess of methanol as the solvent drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, ensuring a high conversion rate.

-

-

Work-up and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into 300 mL of cold water. Extract the aqueous mixture three times with 50 mL portions of dichloromethane (DCM).

-

Washing: Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.

-

Causality Explanation: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted N-formylanthranilic acid, preventing them from contaminating the final product.

-

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.

-

Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure, crystalline this compound. Dry the final product.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the overall synthetic process and experimental workflow.

Caption: Overall reaction scheme for the synthesis.

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The final product, this compound, should be a pale yellow or white solid.[2] Its identity and purity can be confirmed by standard analytical methods.

| Property | Expected Value |

| Appearance | Pale yellow to white solid[2] |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol [6] |

| Melting Point | 52-53.5 °C[6] |

| Solubility | Soluble in ethanol; slightly soluble in water[6] |

Further characterization via ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure unequivocally.

Conclusion

The two-step synthesis of this compound from anthranilic acid via an N-formylated intermediate is a robust and reliable method suitable for laboratory-scale production. The use of in situ generated acetic formic anhydride provides a safe and effective means for the initial formylation, while the subsequent Fischer esterification is a classic and high-yielding transformation. By carefully controlling reaction conditions and executing proper purification techniques as detailed in this guide, researchers can consistently obtain a high-purity final product.

References

- 1. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]

- 2. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 5. jetir.org [jetir.org]

- 6. echemi.com [echemi.com]

Introduction: The Significance of Methyl N-formylanthranilate

An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of Methyl N-formylanthranilate

This compound, a key organic compound, holds a notable position in the chemical industry, primarily recognized for its applications as a flavor and fragrance agent[1]. Its characteristic fruity, grape-like aroma makes it a valuable ingredient in perfumery and food products[1]. The molecule itself is an amide derivative of methyl anthranilate, an ester of anthranilic acid which is found naturally in essential oils like neroli and jasmine[2][3]. The synthesis of this compound is centered on the N-formylation of methyl anthranilate, a reaction of fundamental importance in organic synthesis due to the prevalence of the formamide group in pharmaceuticals and as a synthetic intermediate[4][5].

This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the underlying reaction mechanism, the kinetics governing its formation, and the experimental methodologies employed to study and optimize the process. We will delve into the causal relationships behind synthetic choices, offering field-proven insights for researchers, scientists, and professionals in drug development and fine chemical production.

The Core Transformation: N-Formylation of Methyl Anthranilate

The primary route to this compound is the direct formylation of the amino group of methyl anthranilate. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A variety of formylating agents and catalytic systems can be employed, each influencing the reaction's efficiency, mechanism, and kinetics.

Common formylating agents include:

-

Formic Acid: The most direct and atom-economical formylating agent[4].

-

Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic acid and acetic anhydride, which can achieve rapid and high-yield formylation[4].

-

Carbon Dioxide with a Reductant: A green chemistry approach where CO2 serves as a C1 source in the presence of a reducing agent like sodium borohydride or a hydrosilane[6][7][8].

The choice of reagent and catalyst is critical and is dictated by factors such as substrate reactivity, desired yield, reaction conditions (temperature, solvent), and environmental considerations.

Reaction Mechanism: An In-depth Analysis

The N-formylation of an aromatic amine like methyl anthranilate is fundamentally a nucleophilic acyl substitution reaction. The mechanism varies slightly depending on the formylating agent and catalyst but follows a general pathway.

Acid-Catalyzed Formylation using Formic Acid

When using formic acid, particularly with an acid catalyst, the reaction proceeds through the activation of the formic acid's carbonyl group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

A proposed mechanism is as follows:

-

Activation of Formic Acid: The catalyst (e.g., a Brønsted or Lewis acid) activates the formic acid. In the case of an acid catalyst like sulfonic acid (SO₃H), the carbonyl oxygen of formic acid is protonated. This protonation creates a highly electrophilic species[5].

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the activated carbonyl carbon of the protonated formic acid[5].

-

Tetrahedral Intermediate Formation: This attack results in the formation of a positively charged tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.

-

Elimination of Water: The intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.

-

Deprotonation: The resulting protonated formamide is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

Caption: Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation.

Alternative Catalytic Systems

-

Iodine Catalysis: Molecular iodine (I₂) can serve as an efficient catalyst for N-formylation under solvent-free conditions[9]. The proposed mechanism suggests that in situ-generated hydriodic acid (HI) acts as the true catalyst by protonating the formic acid, following a pathway similar to the one described above[9]. This method is advantageous due to the low cost and low toxicity of iodine.

-

Metal-Based Catalysis: Various transition metal Lewis acids, such as ZnO, have been shown to catalyze the formylation of amines with formic acid[4]. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the formic acid for nucleophilic attack without the need for a strong Brønsted acid.

Reaction Kinetics: Understanding the Rate of Formation

The rate of N-formylation is influenced by several key parameters. Understanding these factors is crucial for optimizing reaction time, yield, and purity. Both the reaction rate and the overall kinetics show a strong dependence on the nature of the amine substrate[6].

Key Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides the necessary activation energy for the reaction. Optimized temperatures are often determined experimentally to balance rate with potential side reactions[10]. |

| Reactant Concentration | Increases with concentration | Higher concentrations of methyl anthranilate and the formylating agent increase the frequency of molecular collisions, leading to a faster reaction rate. |

| Catalyst | Significantly increases | Catalysts lower the activation energy of the rate-determining step (typically the nucleophilic attack) by making the formylating agent more electrophilic[5]. |

| Solvent | Varies | While many modern protocols are solvent-free, the choice of solvent can impact reactant solubility and intermediate stability. In some cases, reactions proceed to completion faster without a solvent[10]. |

| Substituents on Amine | Dependent on electronic nature | Electron-donating groups on the aromatic ring of the aniline increase the nucleophilicity of the nitrogen atom, thus accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down[5]. |

Studies on various substituted anilines have consistently shown that anilines with electron-donating groups like methyl (Me) or methoxy (OMe) provide excellent yields more rapidly than those with electron-withdrawing groups like chlorine or bromine[5]. This principle underpins the high reactivity of methyl anthranilate in N-formylation reactions.

Experimental Protocols and Analytical Monitoring

A robust experimental design is essential for the successful synthesis and analysis of this compound. The protocol must be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol: Iodine-Catalyzed Solvent-Free N-Formylation

This protocol is adapted from established methods for the N-formylation of amines and offers a simple, efficient, and environmentally conscious approach[9].

Materials:

-

Methyl anthranilate (1.0 mmol)

-

Formic acid (2.0 mmol, 2 equivalents)

-

Iodine (I₂) (0.05 mmol, 5 mol%)

-

Round-bottom flask with a magnetic stir bar

-

Heating mantle or oil bath

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine methyl anthranilate (1.0 mmol) and formic acid (2.0 mmol).

-

Catalyst Addition: Add crystalline iodine (5 mol%) to the mixture.

-

Reaction: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC (using a suitable eluent like 3:1 hexanes:ethyl acetate). The disappearance of the methyl anthranilate spot indicates the reaction is nearing completion.

-

Work-up: After the reaction is complete (typically 1-2 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Analytical Techniques for Reaction Monitoring

Effective monitoring is crucial for kinetic studies and process optimization. A combination of techniques provides a comprehensive understanding of the reaction's progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the reaction in real-time. It allows for the quantitative observation of the disappearance of reactant signals and the appearance of product signals, enabling the calculation of reaction rates[6][11].

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to identify and quantify reactants, products, and intermediates in the reaction mixture[11].

-

Chromatography: Thin-Layer Chromatography (TLC) is a quick, qualitative method for tracking the consumption of starting materials. High-Performance Liquid Chromatography (HPLC) offers quantitative analysis of the reaction mixture over time.

Caption: Figure 2: General Experimental Workflow for Synthesis and Analysis.

Conclusion

The synthesis of this compound via the N-formylation of methyl anthranilate is a well-established yet continuously evolving area of organic chemistry. The reaction mechanism, primarily a nucleophilic acyl substitution, can be efficiently catalyzed by a range of systems from simple acids to molecular iodine, each offering distinct advantages. The kinetics of the reaction are predictably influenced by temperature, concentration, and the electronic properties of the substrate, allowing for rational optimization. By employing robust experimental protocols and modern analytical techniques, researchers can achieve high yields of this valuable compound efficiently and sustainably. This guide provides the foundational knowledge for professionals to understand, implement, and innovate upon the synthesis of this important formamide.

References

- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]

- 2. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Catalyst free N -formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04848A [pubs.rsc.org]

- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

The Pharmacological Profile of Methyl N-Formylanthranilate and Its Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling the Potential of a Versatile Scaffold

Formylanthranilic acid and its esters are amidobenzoic acids, with N-formylanthranilate being a known human metabolite.[3] The structural simplicity and synthetic tractability of the anthranilate core make it a privileged pharmacophore for the development of novel therapeutics.[1] This guide will synthesize the current understanding of these derivatives, providing a solid foundation for future research and development endeavors.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Derivatives of anthranilic acid have long been recognized for their anti-inflammatory properties, with several N-arylanthranilic acids being clinically used as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[6][7][8]

Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

The anti-inflammatory effects of many anthranilate derivatives are attributed to their ability to inhibit the COX-2 and 5-lipoxygenase (5-LOX) pathways. These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[6][7][9] By inhibiting these enzymes, these derivatives can effectively reduce the inflammatory response. Some N-sulfonyl anthranilic acids have shown potent anti-inflammatory properties, even stronger than well-known NSAIDs like ibuprofen, by targeting interleukin-1β (IL-1β) and COX-2.[3]

Signaling Pathway: COX-2 and 5-LOX Inhibition

References

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. hmdb.ca [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of Methyl N-formylanthranilate

Abstract: This technical guide provides a comprehensive overview of the natural occurrence and sources of Methyl N-formylanthranilate, a significant aroma compound. The guide is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and natural product research. It delves into the known botanical and food sources of this compound, discusses its biosynthetic relationship with other naturally occurring anthranilates, and provides detailed protocols for its extraction and identification.

Introduction to this compound

This compound (CAS 41270-80-8), also known as methyl 2-formamidobenzoate, is an ester characterized by a fruity, grape-like aroma.[1][2] Its organoleptic properties make it a valuable compound in the flavor and fragrance industry.[1][2] While its synthetic applications are well-documented, its natural origins are less extensively studied compared to its close chemical relatives, methyl anthranilate and Methyl N-methylanthranilate. This guide aims to consolidate the current knowledge on the natural occurrence of this compound and provide a scientific framework for its study.

Natural Occurrence and Identified Sources

Direct documented evidence for the natural occurrence of this compound is limited but significant. The primary known sources are certain plants and fruits.

Botanical Sources

The most definitive evidence points to its presence in:

-

Champaca Concrete: this compound has been identified as a component of champaca concrete at a concentration of 0.10%.[1] Champaca (Magnolia champaca) is a large evergreen tree in the magnolia family, prized for the intense fragrance of its flowers.

-

Wild Strawberry: This compound is also reported to occur in wild strawberries (Fragaria spp.), contributing to the complex aroma profile of this fruit.[1]

Contextual Occurrence with Related Anthranilates

It is crucial to discuss this compound in the context of other naturally occurring anthranilate derivatives, as they often share biosynthetic origins and co-exist in the same matrices.

Methyl N-methylanthranilate , a closely related compound, has a more extensively documented natural presence. It is a key aroma component in a variety of sources:

-

Citrus Species: It is notably found in the essential oils of citrus peels and leaves, particularly from Citrus reticulata (mandarin).[3][4] It is responsible for the pungent effect in mandarin essential oil.[4]

-

Other Fruits and Foods: Its presence has also been reported in honey, mangoes, and starfruit.[3][5]

The co-occurrence of these compounds is plausible, and the study of one often provides insights into the other.

Biosynthesis and Chemical Relationships

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, we can infer a hypothetical pathway based on the known biosynthesis of related anthranilates. Anthranilic acid, a key intermediate in the tryptophan pathway, is the precursor for these compounds.

Methylation of anthranilic acid at the amine group, catalyzed by N-methyltransferases, leads to the formation of N-methylanthranilate, a precursor for acridone alkaloids in plants like Ruta graveolens.[6] Esterification of N-methylanthranilic acid yields Methyl N-methylanthranilate.

A plausible biosynthetic route to this compound could involve the N-demethylation of Methyl N-methylanthranilate to form methyl anthranilate, which is then N-formylated. A patent for the microbial preparation of methyl anthranilate describes the conversion of Methyl N-methylanthranilate to this compound as an intermediate step, suggesting the feasibility of this transformation.[7]

Below is a diagram illustrating the potential biosynthetic relationships between these key anthranilate derivatives.

Caption: Hypothetical biosynthetic relationships of key anthranilate derivatives.

Quantitative Data Summary

Quantitative data on the natural concentration of this compound is scarce. The available information is summarized in the table below. For context, data for the related Methyl N-methylanthranilate is also included where available, though it should be noted that these are distinct compounds.

| Compound | Natural Source | Concentration | Reference |

| This compound | Champaca Concrete | 0.10% | [1] |

| This compound | Wild Strawberry | Presence reported | [1] |

| Methyl N-methylanthranilate | Mandarin (Citrus reticulata) Leaf Essential Oil | Major pungent component | [4] |

Experimental Protocols: Extraction and Identification

This section provides a detailed, step-by-step methodology for the extraction and identification of this compound from a natural source, such as wild strawberries.

Extraction Workflow

The choice of extraction method is critical to isolate volatile and semi-volatile compounds like this compound while minimizing degradation. A solvent extraction followed by solid-phase extraction (SPE) for cleanup is a robust approach.

Caption: Workflow for the extraction of this compound.

Step-by-Step Extraction Protocol

-

Sample Preparation: Obtain fresh or frozen wild strawberries. Homogenize 100g of the fruit material in a blender.

-

Solvent Extraction:

-

Transfer the homogenate to a 500 mL Erlenmeyer flask.

-

Add 200 mL of ethyl acetate and stir for 2 hours at room temperature.

-

Rationale: Ethyl acetate is an effective solvent for extracting semi-polar compounds like this compound.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate using a rotary evaporator at 40°C until the volume is reduced to approximately 5 mL.

-

Rationale: Low-pressure evaporation preserves the integrity of the thermally sensitive target compound.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a silica gel SPE cartridge (500 mg) with 5 mL of hexane.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with 10 mL of hexane to remove non-polar impurities.

-

Elute the target fraction with a gradient of hexane:ethyl acetate (starting from 95:5 to 80:20).

-

Rationale: SPE provides a crucial cleanup step, separating the analyte from interfering matrix components.

-

-

Final Concentration: Concentrate the collected fractions under a gentle stream of nitrogen to a final volume of 1 mL for analysis.

Identification and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: 5°C/min to 240°C, hold for 5 min.

-

-

Injector Temperature: 250°C.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-450.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum should exhibit characteristic fragments of the molecule.

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample extract is then determined by interpolation from this curve.

Conclusion

While the natural occurrence of this compound is not as widely documented as that of its methylated analog, there is clear evidence of its presence in champaca concrete and wild strawberries. Its characteristic fruity and grape-like aroma suggests its potential importance as a flavor and fragrance component in these and possibly other natural sources. Further research is warranted to explore its distribution in the plant kingdom, to elucidate its biosynthetic pathway, and to quantify its concentration in various matrices. The methodologies outlined in this guide provide a robust framework for such future investigations, which will undoubtedly contribute to a deeper understanding of the complex chemistry of natural products.

References

- 1. methyl formyl anthranilate, 41270-80-8 [thegoodscentscompany.com]

- 2. Buy Methyl N-methylanthranilate For Soaps & Lotions [chemicalbull.com]

- 3. Methyl N-methylanthranilate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of Methyl N-formylanthranilate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl N-formylanthranilate

This compound (CAS 41270-80-8), with the molecular formula C₉H₉NO₃, is a derivative of anthranilic acid. Its structural features, including the methyl ester and the N-formyl group, contribute significantly to its physical and chemical characteristics. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and application in further research and development.

Core Physical Properties

The melting and boiling points are cornerstone physical constants that provide immediate insight into the purity and physical state of a substance under varying temperature conditions.

| Physical Property | Value | Conditions |

| Melting Point | 52-53.5 °C | Ambient Pressure |

| Boiling Point | 367-368 °C | 760 mmHg |

The data presented is a synthesis of information from multiple authoritative sources.[1][2][3][4]

Methodologies for Physical Property Determination

The precise determination of melting and boiling points is crucial for the characterization of a chemical compound. The following sections detail the standard experimental protocols for these measurements, providing the "why" behind the "how" to ensure methodological robustness.

Melting Point Determination: A Self-Validating System

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic sensor.

-